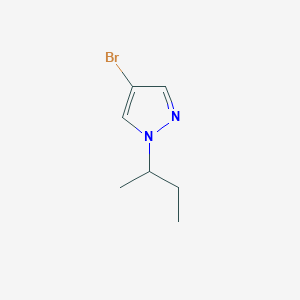

4-bromo-1-(butan-2-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-butan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-3-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGURVIJWFJGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283449 | |

| Record name | 4-Bromo-1-(1-methylpropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179304-86-9 | |

| Record name | 4-Bromo-1-(1-methylpropyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179304-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(1-methylpropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations

Regioselective and Stereoselective Synthesis of the 1H-Pyrazole Core

The construction of the 1-substituted pyrazole (B372694) ring is a foundational step. Various methods have been developed to achieve this, each with its own advantages in terms of regioselectivity and substrate scope.

[3+2] Cycloaddition Reactions for Pyrazole Annulation

[3+2] cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. youtube.com These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. youtube.com In the context of pyrazole synthesis, this often involves the reaction of a diazo compound with an alkyne or an alkene, or the use of sydnones with alkynes. youtube.comacs.orgnih.gov

The regioselectivity of these reactions is a critical aspect, determining the final substitution pattern of the pyrazole ring. For instance, the reaction of asymmetric alkynes with sydnones can lead to a mixture of regioisomers. However, recent advancements have focused on base-mediated [3+2] cycloadditions to achieve high regioselectivity under mild conditions. acs.orgnih.gov A notable example is the use of 2-alkynyl-1,3-dithianes and sydnones, which provides excellent regioselectivity and broad functional group tolerance. acs.orgnih.gov Another approach involves the triethylamine-triggered regioselective [3+2] cycloaddition of 3-alkynoates with the Seyferth-Gilbert reagent, yielding trisubstituted pyrazole-3-phosphonates. nih.gov

Cyclocondensation Approaches with Hydrazines and 1,3-Dielectrophiles

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. nih.govbeilstein-journals.orgnih.govresearchgate.netyoutube.com This approach is highly versatile, allowing for the introduction of various substituents on the pyrazole ring.

To synthesize the target compound, butan-2-ylhydrazine would be the required hydrazine component. The 1,3-dielectrophile could be a 1,3-diketone, an α,β-unsaturated ketone, or a similar precursor. nih.govbeilstein-journals.orgnih.gov The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine like butan-2-ylhydrazine can, however, lead to the formation of two regioisomeric pyrazoles. The regioselectivity is often influenced by the steric and electronic properties of the substituents on both the hydrazine and the diketone. beilstein-journals.org

One-pot, multicomponent reactions have emerged as an efficient strategy to streamline the synthesis. nih.govbeilstein-journals.orgelectronicsandbooks.com For example, pyrazoles can be synthesized in a one-pot procedure from acid chlorides, terminal alkynes, and hydrazines, where the intermediate ynone undergoes in-situ cyclocondensation. electronicsandbooks.com

Transition Metal-Catalyzed Pyrazole Ring Formation

Transition metal catalysis offers alternative and often milder routes to pyrazole synthesis and N-alkylation. mdpi.comrsc.org While direct transition metal-catalyzed pyrazole ring formation from simple precursors is an area of ongoing research, a more common application is the N-alkylation of a pre-formed pyrazole ring.

For the synthesis of 1-(butan-2-yl)-1H-pyrazole, a transition metal-catalyzed N-alkylation of pyrazole with a suitable butan-2-yl electrophile could be employed. mdpi.comrsc.org Methods utilizing rhodium, iridium, and ruthenium catalysts have been developed for the N-alkylation of amines and heterocycles with alcohols. rsc.org More recently, enzymatic approaches have demonstrated highly regioselective N-alkylation of pyrazoles. nih.gov For instance, an engineered enzyme system can utilize haloalkanes to generate S-adenosyl-l-methionine analogs in situ, which then selectively alkylate the pyrazole nitrogen with high regioselectivity (>99%). nih.gov

Controlled Introduction and Manipulation of the 4-Bromo Moiety

Once the 1-(butan-2-yl)-1H-pyrazole core is synthesized, the next critical step is the regioselective introduction of the bromine atom at the C-4 position.

Direct Halogenation Protocols and Regioselectivity at C-4

Direct electrophilic halogenation is a common method for introducing a bromine atom onto the pyrazole ring. jmcs.org.mxguidechem.com The C-4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C-3 and C-5 positions, especially when the N-1 position is substituted. reddit.com

Various brominating agents can be employed, including elemental bromine (Br₂), N-bromosuccinimide (NBS), and other N-halo reagents. jmcs.org.mxguidechem.commdpi.com The choice of reagent and reaction conditions can significantly influence the outcome and selectivity. For instance, a one-pot, solvent-free method using N-bromosaccharin (NBSac) in the presence of silica (B1680970) gel supported sulfuric acid has been reported for the regioselective synthesis of 4-bromopyrazoles from 1,3-diketones and hydrazines. jmcs.org.mx This method is advantageous due to its efficiency and environmentally friendly conditions. jmcs.org.mx

The regioselectivity of bromination is generally high for the C-4 position. However, the presence of strongly activating or deactivating groups on the pyrazole ring can sometimes influence the position of halogenation.

Precursor-Based Strategies for Bromine Incorporation

An alternative to direct bromination is the use of a precursor that already contains the bromine atom, which is then used to construct the pyrazole ring. This strategy can offer excellent control over the position of the bromine atom. jmcs.org.mxmdpi.com

One such approach involves starting with a brominated 1,3-dielectrophile. For example, a 2-bromo-1,3-diketone can be reacted with butan-2-ylhydrazine to directly form the 4-bromo-1-(butan-2-yl)-1H-pyrazole. mdpi.com This method ensures that the bromine is exclusively at the desired C-4 position.

Another precursor-based strategy involves the synthesis of a pyrazole with a functional group at the C-4 position that can be subsequently converted to a bromine atom. For instance, a 4-aminopyrazole could potentially be converted to a 4-bromopyrazole via a Sandmeyer-type reaction, although this is a less common approach for simple bromination.

Data Tables

Table 1: Comparison of Synthetic Methodologies for the 1H-Pyrazole Core

| Methodology | Key Reactants | Advantages | Disadvantages | Regioselectivity |

| [3+2] Cycloaddition | Diazo compounds and alkynes; Sydnones and alkynes acs.orgnih.govnih.gov | High atom economy, access to diverse structures. | Can require harsh conditions or specific precursors; potential for regioisomeric mixtures. acs.org | Variable, but can be controlled with specific reagents and catalysts. acs.orgnih.govnih.gov |

| Cyclocondensation | Hydrazines and 1,3-dielectrophiles nih.govbeilstein-journals.orgnih.govresearchgate.net | Widely applicable, readily available starting materials. | Can lead to regioisomeric mixtures with unsymmetrical reactants. beilstein-journals.org | Generally good, but can be influenced by steric and electronic factors. beilstein-journals.org |

| Transition Metal-Catalyzed N-Alkylation | Pyrazole and an alkylating agent mdpi.comrsc.orgnih.gov | Mild reaction conditions, high regioselectivity possible with specific catalysts. rsc.orgnih.gov | Catalyst cost and sensitivity can be a factor. | Can be highly regioselective. nih.gov |

Table 2: Strategies for the Introduction of the 4-Bromo Moiety

| Strategy | Reagents/Approach | Advantages | Disadvantages | Regioselectivity |

| Direct Halogenation | Br₂, NBS, NBSac jmcs.org.mxguidechem.commdpi.com | Straightforward, often high-yielding. | Potential for over-halogenation or side reactions. | Generally high for the C-4 position. jmcs.org.mxreddit.com |

| Precursor-Based | Brominated 1,3-dicarbonyls mdpi.com | Unambiguous placement of the bromine atom. | Requires synthesis of the specific brominated precursor. | Excellent, pre-determined by the precursor. |

Stereoselective N-Alkylation with Butan-2-ol Derivatives

The introduction of a chiral butan-2-yl group onto the pyrazole nitrogen atom presents a significant synthetic challenge due to the potential for forming regioisomers and stereoisomers. Various methods have been developed to control the stereochemical outcome of this N-alkylation reaction.

Chiral Pool Approaches for Enantiomerically Pure N-Alkylation

Chiral pool synthesis utilizes readily available enantiomerically pure starting materials to introduce the desired stereocenter. In the context of this compound, this would involve using enantiomerically pure (R)- or (S)-butan-2-ol or its derivatives. A common strategy is the Mitsunobu reaction, where the pyrazole nitrogen acts as a nucleophile, reacting with the chiral alcohol in the presence of a phosphine (B1218219) and an azodicarboxylate. While effective, this method can sometimes lead to racemization, and the regioselectivity of the N-alkylation on unsymmetrical pyrazoles needs to be carefully controlled.

Another approach involves the use of chiral leaving groups on the butyl moiety. For instance, enantiomerically pure butan-2-yl tosylates or mesylates can be used as electrophiles in a direct N-alkylation reaction with 4-bromopyrazole under basic conditions. The choice of base and solvent is crucial to optimize the yield and prevent side reactions.

Asymmetric Catalytic Methods for Stereospecific N-Alkylation

Asymmetric catalysis offers a more atom-economical and versatile approach to establishing the chiral center during the N-alkylation step. These methods employ a chiral catalyst to control the stereochemical outcome of the reaction between an achiral pyrazole and an achiral butan-2-ol derivative.

Recent advancements have highlighted the use of transition metal catalysts, such as those based on rhodium or palladium, in combination with chiral ligands. nih.gov For example, a rhodium-catalyzed asymmetric N-selective coupling of pyrazole derivatives with allenes has been reported to produce enantioenriched allylic pyrazoles. nih.gov While not directly employing butan-2-ol, this methodology showcases the potential for catalytic asymmetric C-N bond formation.

Organocatalysis has also emerged as a powerful tool for asymmetric N-alkylation. Chiral Brønsted acids or phase-transfer catalysts can be used to activate the pyrazole or the alkylating agent, respectively, and induce enantioselectivity. mdpi.comsemanticscholar.org For instance, a method for the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst has been developed, offering an alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org

| Catalyst System | Substrates | Enantiomeric Excess (ee) | Reference |

| Rhodium/Chiral Ligand | Pyrazole, Allene | High | nih.gov |

| Brønsted Acid | Pyrazole, Trichloroacetimidate | Moderate to Good | mdpi.comsemanticscholar.org |

| Phase-Transfer Catalyst | Pyrazole, α,β-Unsaturated Ketone | 87-94% | researchgate.net |

Diastereoselective Strategies for N-Alkylation

Diastereoselective N-alkylation strategies are employed when a chiral center already exists in the pyrazole-containing starting material. While the primary focus here is on introducing the chirality at the butan-2-yl group, a related concept involves using a chiral auxiliary on the pyrazole ring to direct the incoming butan-2-yl group to a specific face of the molecule. After the alkylation, the auxiliary can be removed. This approach, however, adds extra steps to the synthetic sequence.

A more direct diastereoselective approach would involve the reaction of a racemic butan-2-yl derivative with a chiral pyrazole precursor, leading to the formation of diastereomers that could potentially be separated. The efficiency of such a strategy depends on the diastereomeric ratio achieved and the ease of separation of the resulting products.

Post-Synthetic Functionalization and Derivatization of this compound

The bromine atom at the C4 position and the protons on the pyrazole ring and the butan-2-yl group of this compound offer multiple sites for further chemical modification. These transformations are crucial for building molecular complexity and accessing a diverse range of derivatives.

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

The bromine atom on the pyrazole ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a robust and widely used method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups at the C4 position. researchgate.netthieme-connect.de The reaction conditions are generally mild and tolerate a broad range of functional groups.

Sonogashira Coupling: This reaction couples the 4-bromopyrazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.netwikipedia.org It is an efficient method for synthesizing 4-alkynylpyrazoles, which are valuable intermediates for further transformations or as final products with specific electronic or biological properties. wikipedia.orgyoutube.com

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the 4-bromopyrazole, catalyzed by a palladium or nickel complex. Negishi coupling is known for its high functional group tolerance and can be used to introduce alkyl, aryl, and vinyl substituents. researchgate.net

| Coupling Reaction | Reagents | Catalyst System | Introduced Group | Reference |

| Suzuki-Miyaura | Boronic acid/ester, Base | Palladium catalyst | Aryl, Heteroaryl, Vinyl | researchgate.netthieme-connect.de |

| Sonogashira | Terminal alkyne, Base | Palladium and Copper catalysts | Alkynyl | researchgate.netwikipedia.orgyoutube.com |

| Negishi | Organozinc reagent | Palladium or Nickel catalyst | Alkyl, Aryl, Vinyl | researchgate.net |

C-H Functionalization of the Pyrazole Ring and Butan-2-yl Group

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules, avoiding the pre-functionalization often required in traditional cross-coupling reactions.

Pyrazole Ring C-H Functionalization: While the C4 position is occupied by a bromine atom, the C3 and C5 positions of the pyrazole ring possess C-H bonds that can be targeted for functionalization. Directed C-H activation, where a directing group on the pyrazole ring guides a transition metal catalyst to a specific C-H bond, is a common strategy. However, for this compound, direct, non-directed C-H functionalization might be challenging due to the presence of the bromo substituent, which can influence the electronic properties and reactivity of the ring.

Butan-2-yl Group C-H Functionalization: The C-H bonds on the butan-2-yl group are also potential sites for functionalization. Radical-based reactions or transition-metal-catalyzed C-H activation could be employed to introduce new functional groups. For instance, a Hofmann-Löffler-Freytag type reaction could be envisioned to functionalize a remote C-H bond on the alkyl chain. The selectivity of such reactions can be challenging to control, often leading to a mixture of products.

Nucleophilic Aromatic Substitution (NAS) on Halogenated Pyrazoles

The bromine atom can be displaced by a range of nucleophiles, enabling the introduction of new functional groups and the construction of more complex molecules. evitachem.com This type of transformation is a cornerstone in the synthesis of diverse pyrazole derivatives for various applications.

Common nucleophiles employed in the SNAr of 4-bromopyrazoles include amines, alkoxides, and thiolates. The reactions are often catalyzed by transition metals, particularly copper and palladium, which facilitate the carbon-nucleophile bond formation. For instance, copper(I)-catalyzed amination has been shown to be effective for the coupling of alkylamines with 4-iodopyrazoles, suggesting a similar reactivity for the bromo-analogues. researchgate.net Similarly, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for coupling aryl and some alkylamines to the pyrazole core, although its efficiency can be influenced by the nature of the amine and the ligand used. researchgate.net For alkylamines possessing β-hydrogens, copper(I)-catalyzed reactions may be more favorable than palladium-catalyzed approaches to avoid potential β-elimination side reactions. researchgate.net

In some cases, particularly with strongly activated pyrazoles (e.g., those bearing a nitro group), SNAr can proceed without a metal catalyst. For example, the reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines in the presence of monovalent copper salts leads to the formation of 4-arylamino substituted products. osti.gov

Below is a table summarizing representative nucleophilic aromatic substitution reactions on 4-halopyrazole systems, which serve as a model for the potential reactivity of this compound.

| Halopyrazole Substrate | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-iodo-1H-1-tritylpyrazole | Piperidine | CuI (20 mol%), K₂CO₃, Toluene, 110 °C | 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole | 60 | researchgate.net |

| 4-iodo-1H-1-tritylpyrazole | Morpholine | CuI (20 mol%), K₂CO₃, Toluene, 110 °C | 4-(Morpholin-4-yl)-1-trityl-1H-pyrazole | 67 | researchgate.net |

| 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid | Arylamine | Cu(I) salts, aqueous solution | 4-Arylamino-1-methyl-3-nitropyrazole-5-carboxylic acid | Not specified | osti.gov |

| 4-iodo-1H-pyrazoles | Various alcohols | CuI (20 mol%), KHMDS, 130 °C, MW | 4-Alkoxy-1H-pyrazoles | Good to excellent | researchgate.net |

Transformation of the Chiral Butan-2-yl Side Chain

The literature specifically detailing chemical transformations of the butan-2-yl side chain on a 4-bromopyrazole core is limited. This suggests that this alkyl group is often retained unmodified in subsequent synthetic steps. However, from a fundamental organic chemistry perspective, the C-H bonds of the butan-2-yl group could potentially undergo radical-mediated reactions, such as halogenation, under harsh conditions. Such transformations are generally non-selective and may not be synthetically useful for targeted modifications.

More controlled transformations would likely require the introduction of functionality onto the side chain itself, for example, through the use of a starting material other than 2-bromobutane (B33332) for the initial N-alkylation of the pyrazole. For instance, using a butan-2-ol derivative with a leaving group at a different position could lead to a side chain with a handle for further reactions. An example of a related structure is 1-bromo-4-(1H-pyrazol-1-yl)butan-2-ol, which incorporates a hydroxyl group on the butyl chain, offering a site for subsequent chemical modification. nih.gov

In the context of this compound, the butan-2-yl group is best regarded as a robust chiral auxiliary that directs the stereochemical outcome of certain reactions or serves as a fixed chiral element in the final molecule. Its transformation is not a common synthetic strategy, with research efforts typically focused on the modification of the pyrazole ring.

Theoretical and Computational Investigations

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the electronic characteristics and predicting the chemical behavior of molecules like 4-bromo-1-(butan-2-yl)-1H-pyrazole.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For pyrazole (B372694) derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G**), are commonly employed to optimize molecular geometries and predict electronic and thermodynamic properties in both gas and solution phases. nih.gov

Studies on similar pyrazole derivatives reveal that DFT calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecular structure. researchgate.net Furthermore, DFT is used to calculate electronic properties such as the dipole moment, polarizability, and hyperpolarizability, which are essential for understanding the non-linear optical (NLO) properties of these compounds. nih.gov The calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure of synthesized compounds. nih.gov

For this compound, DFT calculations would be instrumental in understanding the influence of the bromo and butan-2-yl substituents on the electronic structure of the pyrazole ring. Time-dependent DFT (TD-DFT) calculations can further predict the electronic absorption spectra (UV-Vis), providing insights into the excited state properties by identifying the nature of electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or adjacent orbitals. nih.gov

Illustrative DFT-Calculated Properties for a Substituted Pyrazole Derivative

| Property | Calculated Value |

|---|---|

| Ground State Energy (Hartree) | -550.123 |

| Dipole Moment (Debye) | 2.54 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -1.23 |

| Energy Gap (eV) | 5.66 |

Note: These are representative values for a substituted pyrazole and not specific to this compound.

Computational chemistry plays a vital role in mapping out the reaction mechanisms for the synthesis of pyrazole derivatives. The Knorr pyrazole synthesis, a classical method involving the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is one of many synthetic routes that can be investigated computationally. youtube.com DFT calculations are employed to model the potential energy surface of the reaction, identifying intermediates, transition states, and the corresponding activation energies.

For instance, the synthesis of substituted pyrazoles can proceed through various regioselective pathways. Computational studies can elucidate the factors controlling this regioselectivity by comparing the energy barriers of different reaction channels. researchgate.netacs.org For the synthesis of this compound, computational modeling could predict the most efficient synthetic route, for example, by examining the Vilsmeier-Haack cyclization-formylation or cycloaddition reactions. mdpi.commdpi.com Understanding the transition state structures provides critical information about the geometry of the activated complex, which is essential for rationalizing and improving reaction conditions.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, providing deep insights into the reactivity of molecules. The energies and spatial distributions of the HOMO and LUMO are critical descriptors of a molecule's ability to act as an electron donor (nucleophile) and an electron acceptor (electrophile), respectively. nih.gov

In pyrazole derivatives, the distribution of the HOMO and LUMO is influenced by the nature and position of substituents on the ring. researchgate.net For this compound, the electron-withdrawing bromine atom at the C4 position and the electron-donating alkyl group at the N1 position would significantly affect the energy and localization of these frontier orbitals. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Global Reactivity Descriptors (Illustrative Values)

| Descriptor | Formula | Value (a.u.) |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | 0.253 |

| Electron Affinity (A) | -E_LUMO | 0.045 |

| Electronegativity (χ) | (I+A)/2 | 0.149 |

| Chemical Hardness (η) | (I-A)/2 | 0.104 |

| Global Softness (S) | 1/(2η) | 4.808 |

Note: These are representative values for a substituted pyrazole and not specific to this compound.

Conformational Analysis and Stereochemical Influences

The presence of a chiral center in the butan-2-yl group of this compound necessitates a thorough investigation of its conformational landscape and stereochemical properties.

Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of flexible molecules over time. eurasianjournals.com For this compound, the rotation around the single bonds in the butan-2-yl substituent allows for multiple conformers. MD simulations can reveal the most stable conformations and the energy barriers between them by simulating the molecule's movement at a given temperature. nih.govresearchgate.net

These simulations provide a dynamic picture of the molecule's behavior in different environments, such as in various solvents, which can significantly influence conformational preferences. nih.gov Understanding the predominant conformations is crucial as they can dictate the molecule's biological activity and its interaction with other molecules. The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of different parts of the molecule. researchgate.net

Due to its chirality, this compound is expected to exhibit chiroptical properties, such as optical rotation and circular dichroism (CD). Computational methods can predict these properties, which is invaluable for determining the absolute configuration of chiral molecules. acs.org

Theoretical calculations of electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra can be compared with experimental data to assign the absolute stereochemistry of the molecule. mdpi.com The simulation of CD spectra involves calculating the rotational strengths of electronic or vibrational transitions for different conformers and then averaging them based on their Boltzmann population distribution. cas.cz Recent advancements in computational chemistry have made the prediction of chiroptical spectra a reliable tool in stereochemical analysis. rsc.org For this compound, such simulations would be essential to correlate its specific three-dimensional structure with its unique chiroptical signature.

Computational Studies of Stereoselectivity in Reactions

The introduction of a stereocenter at the N1 position via the butan-2-yl group means that reactions involving this chiral center can exhibit stereoselectivity. While specific experimental or computational studies on the stereoselectivity of reactions involving this compound are not prevalent in the literature, density functional theory (DFT) is a powerful tool for such investigations.

For instance, DFT has been successfully employed to understand the regio- and stereoselectivity of (3+2) cycloaddition reactions in the formation of pyrazole derivatives. nih.gov Computational models can be used to calculate the activation energies of different reaction pathways leading to various stereoisomers. By identifying the transition states and calculating their relative energies, the most likely stereochemical outcome can be predicted. For this compound, this would be particularly relevant in reactions at the pyrazole ring or transformations involving the butan-2-yl substituent where the existing chirality can influence the formation of new stereocenters.

Computational Spectroscopy for Mechanistic and Structural Insights (Excluding Basic Identification)

Computational spectroscopy is a vital tool for gaining deeper insights into the structural and electronic properties of molecules beyond simple identification.

Vibrational Spectroscopy (IR, Raman) Simulation for Functional Group Analysis

Vibrational frequencies of this compound can be predicted using DFT calculations, typically with methods like B3LYP. These theoretical spectra can be correlated with experimental data to provide a detailed assignment of vibrational modes. Studies on similar pyrazole derivatives have shown a high correlation between theoretical and experimental values. derpharmachemica.com

For this compound, key vibrational modes of interest would include the C-Br stretch, the pyrazole ring deformations, and the various C-H and C-N stretching and bending modes. The calculated frequencies can help in understanding how the butan-2-yl group and the bromine atom influence the vibrational properties of the pyrazole ring.

Table 1: Predicted Vibrational Frequencies for a Model Compound (4-bromo-1-methyl-1H-pyrazole) Note: These are representative values for a simplified model and would be expected to be similar, with some variations due to the butan-2-yl group in the title compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3200 |

| C-H stretch (aliphatic) | 2900-3000 |

| C=C/C=N stretch | 1400-1600 |

| C-N stretch | 1100-1200 |

| C-Br stretch | 500-600 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Analysis

NMR chemical shifts can be accurately predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. For this compound, predicting the ¹H and ¹³C NMR spectra is crucial for understanding its electronic structure.

Studies on 4-bromo-1H-pyrazoles have demonstrated that DFT calculations can effectively justify the tautomeric preferences and provide useful chemical shift data. researchgate.net The chemical shifts of the protons and carbons in the pyrazole ring are particularly sensitive to the electronic effects of the bromine atom and the N-substituent. The chiral butan-2-yl group will induce diastereotopicity in the neighboring methylene (B1212753) protons, leading to more complex splitting patterns that can be analyzed and understood through computational predictions.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Model Compound (4-bromo-1-methyl-1H-pyrazole) Note: These are representative values for a simplified model. The butan-2-yl group in the title compound would introduce additional signals and slightly alter these values.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 | ~138 |

| C4 | ~95 |

| C5 | ~128 |

| N-CH₃ | ~35 |

Molecular Modeling of Intermolecular Interactions (Excluding Biological Activity/Clinical Relevance)

The bromine atom and the aromatic pyrazole ring in this compound are key features that govern its intermolecular interactions.

Halogen Bonding Interactions Involving the Bromine Atom

The bromine atom in this compound can act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the bromine atom along the C-Br bond axis. This positive region can interact favorably with Lewis bases or regions of negative electrostatic potential on neighboring molecules.

Rotational spectroscopy and ab initio calculations on 4-bromopyrazole have confirmed its capacity to form halogen bonds that are comparable in strength to those of other common halogen bond donors. bris.ac.ukaip.org In a condensed phase or crystal structure, the bromine atom of one molecule could interact with the nitrogen lone pair of a neighboring pyrazole ring, leading to the formation of supramolecular assemblies. bohrium.com The strength and directionality of these halogen bonds can be modeled using high-level quantum mechanical calculations.

π-Stacking and Van der Waals Interactions in Self-Assemblies

The aromatic pyrazole ring of this compound can participate in π-stacking interactions. These non-covalent interactions are crucial in the formation of ordered structures in the solid state. libretexts.org The stacking can occur in various geometries, such as face-to-face or offset, and is influenced by a combination of dispersion forces and electrostatic interactions. chemrxiv.org

Computational Studies on Ligand-Metal Coordination Behavior

As of the latest literature surveys, specific computational studies detailing the ligand-metal coordination behavior of this compound have not been reported. Research in this specific area is not yet available in published scientific literature.

However, the field of computational chemistry provides powerful tools to predict and analyze the coordination of similar pyrazole-based ligands with various metal ions. researchgate.netresearchgate.netresearchgate.net These theoretical investigations, typically employing Density Functional Theory (DFT), offer significant insights into the electronic structure, stability, and reactivity of the resulting metal complexes. nih.govnih.gov

For a hypothetical computational study on this compound, researchers would likely focus on several key aspects:

Geometry Optimization: The three-dimensional structure of the coordination complex formed between the pyrazole ligand and a metal center would be optimized to find the most stable arrangement of atoms. This would provide data on bond lengths, bond angles, and dihedral angles.

Coordination Modes: Pyrazole ligands can coordinate to metal ions in various ways. researchgate.net Computational studies can help determine the preferred mode of coordination, for instance, whether it acts as a monodentate or a bridging ligand.

Electronic Properties: Calculations would elucidate the electronic properties of the complex, such as the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the complex.

These computational approaches are instrumental in designing new metal complexes with desired properties for applications in areas like catalysis and materials science. mdpi.comnih.gov

Data Tables

In the absence of specific experimental or computational data for this compound, the following is a representative, interactive data table illustrating the type of information that would be generated from a computational study on its coordination with a hypothetical metal ion, M(II).

Table 1: Calculated Structural and Electronic Parameters for a Hypothetical [M(this compound)₂Cl₂] Complex

| Parameter | Value | Unit |

| Structural Parameters | ||

| M-N Bond Length | Value not available | Å |

| M-Cl Bond Length | Value not available | Å |

| N-M-N Bond Angle | Value not available | ° |

| Cl-M-Cl Bond Angle | Value not available | ° |

| Electronic Properties | ||

| HOMO Energy | Value not available | eV |

| LUMO Energy | Value not available | eV |

| HOMO-LUMO Gap | Value not available | eV |

| Thermodynamic Data | ||

| Binding Energy | Value not available | kcal/mol |

| Dipole Moment | Value not available | Debye |

Note: The values in this table are placeholders and are intended to illustrate the typical data generated in computational studies of ligand-metal complexes. Specific values would be determined through detailed quantum chemical calculations.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of "4-bromo-1-(butan-2-yl)-1H-pyrazole" in solution. A combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provides detailed information about the connectivity of atoms and the spatial relationships between them.

Two-dimensional NMR techniques are fundamental in piecing together the molecular puzzle of "this compound". Each experiment provides a unique set of correlations that, when combined, leave no ambiguity in the structural assignment.

COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds (²JHH and ³JHH). sdsu.edu For "this compound", COSY would reveal correlations between the methine proton (CH) of the butan-2-yl group and the protons of the adjacent methyl (CH₃) and methylene (B1212753) (CH₂) groups. It would also show a correlation between the two pyrazole (B372694) ring protons, H3 and H5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹JCH). sdsu.edu It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For the target molecule, HSQC would show cross-peaks connecting each proton signal to the signal of the carbon it is bonded to, for instance, the pyrazole C3-H and C5-H, and each of the protons in the butan-2-yl side chain to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is crucial for connecting different parts of the molecule. For example, it would show correlations from the pyrazole protons (H3 and H5) to the pyrazole carbons (C3, C4, and C5), and importantly, from the protons on the butan-2-yl group to the pyrazole nitrogen (N1) and adjacent pyrazole carbons, confirming the attachment point of the alkyl chain.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining stereochemistry and conformation. For "this compound", NOESY could show through-space correlations between the protons of the butan-2-yl group and the protons on the pyrazole ring, providing insights into the preferred orientation of the side chain relative to the ring.

A hypothetical summary of expected 2D NMR correlations is presented in the table below.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H3 (pyrazole) | H5 (pyrazole) | C3 | C4, C5 |

| H5 (pyrazole) | H3 (pyrazole) | C5 | C3, C4, N1-CH |

| N1-CH (butan-2-yl) | CH₂ (butan-2-yl), CH₃ (butan-2-yl) | C(N1-CH) | C5 (pyrazole), C(CH₂), C(CH₃) |

| CH₂ (butan-2-yl) | N1-CH (butan-2-yl), CH₃ (terminal) | C(CH₂) | C(N1-CH), C(CH₃ terminal) |

| CH₃ (butan-2-yl) | N1-CH (butan-2-yl) | C(CH₃) | C(N1-CH), C(CH₂) |

| CH₃ (terminal) | CH₂ (butan-2-yl) | C(CH₃ terminal) | C(CH₂) |

While solution-state NMR provides information on the structure of individual molecules, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline form. dur.ac.uk Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can be investigated using ssNMR. nih.govscilit.com Different polymorphs of "this compound" would exhibit distinct ¹³C and ¹⁵N chemical shifts due to differences in molecular packing and intermolecular interactions in the crystal lattice. dur.ac.uk

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. By comparing the ssNMR spectra of different batches or crystallization products, one can identify and characterize different polymorphic forms. Furthermore, ssNMR can be used to study the formation of supramolecular assemblies, such as hydrogen-bonded networks, which can be a feature of pyrazole-containing crystal structures. mdpi.com

"this compound" is a chiral molecule due to the stereocenter in the butan-2-yl group. Determining the enantiomeric excess (e.e.) is crucial in asymmetric synthesis. nih.gov NMR spectroscopy, in conjunction with chiral auxiliary agents, can be a powerful tool for this purpose. nih.govresearchgate.net

Chiral Solvating Agents (CSAs): These are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net These complexes have slightly different magnetic environments, which can lead to the splitting of NMR signals for the enantiomers, allowing for their quantification.

Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form stable diastereomers, which will have distinct NMR spectra.

Chiral Shift Reagents: Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to induce chemical shift differences between the signals of the enantiomers. mit.edu The interaction of the chiral lanthanide complex with the enantiomers of the pyrazole derivative forms diastereomeric adducts, leading to separation of the proton signals in the ¹H NMR spectrum. The integration of the separated signals allows for the calculation of the enantiomeric excess. mit.edu

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.goved.ac.uk For an enantiomerically pure sample of "this compound", X-ray diffraction analysis of a suitable single crystal can unambiguously establish the R or S configuration at the chiral center. nih.govresearchgate.net

The analysis provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or halogen bonds. mdpi.com The crystal structure of related 4-halogenated-1H-pyrazoles has been reported, showing different supramolecular motifs like trimers and catemers depending on the halogen substituent. mdpi.com It is expected that "this compound" would also exhibit interesting solid-state packing influenced by the bromo substituent and the chiral alkyl group.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom in the molecule. |

| Bond Lengths and Angles | Geometric parameters of the molecular structure. |

| Torsion Angles | Conformational details of the molecule. |

| Flack Parameter | Determination of the absolute configuration. nih.gov |

| Supramolecular Interactions | Details of hydrogen bonding, halogen bonding, and other non-covalent interactions. |

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Chiral chromatography is the cornerstone for the separation of enantiomers and the assessment of enantiomeric purity. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for this purpose. acs.org

For the enantiomeric separation of racemic "this compound", a suitable chiral column would be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the separation of a wide range of chiral compounds, including pyrazole derivatives. nih.govnih.gov The separation is based on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. By comparing the chromatogram of a synthesized sample to that of the racemate, the enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers. This technique can be developed for both analytical and preparative scale separations. acs.org

Advanced Mass Spectrometry for Reaction Monitoring and Mechanistic Pathway Elucidation

Advanced mass spectrometry (MS) techniques are powerful tools for monitoring the progress of chemical reactions and for gaining insights into reaction mechanisms. waters.com Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS can be used for the rapid analysis of reaction mixtures with minimal sample preparation. waters.com

In the synthesis of "this compound", mass spectrometry can be used to:

Confirm the identity of starting materials and the final product by determining their molecular weights.

Monitor the consumption of reactants and the formation of the product in real-time.

Detect the presence of any intermediates or by-products, which can provide valuable information about the reaction pathway.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the synthesized pyrazole. researchgate.net By analyzing the fragment ions, it is possible to deduce structural information and to understand the gas-phase chemistry of the molecule. This information can be useful for structural confirmation and for distinguishing between isomers. derpharmachemica.com Studies on the fragmentation of pyrazole derivatives have shown characteristic patterns that can aid in their identification. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Conformational and Electronic State Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for probing the molecular structure of this compound. Analysis of the vibrational modes provides detailed insights into the molecule's conformational isomers and the electronic effects of its substituents. The assignment of these modes is typically supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can accurately predict vibrational frequencies and intensities for different conformers. nih.goviu.edu.sa

The structure of this compound presents several key vibrational features. These include the stretching and bending modes of the pyrazole ring, the vibrations of the C-H bonds in both the aromatic ring and the aliphatic butan-2-yl group, and the characteristic vibration of the carbon-bromine bond. The presence of the chiral butan-2-yl group at the N1 position introduces the possibility of different rotational conformers, which may be distinguishable through subtle shifts in the vibrational spectra.

Detailed Research Findings

While specific experimental studies on this compound are not extensively documented in the literature, a comprehensive analysis can be constructed based on data from closely related compounds, such as 4-bromopyrazole, 1-alkylpyrazoles, and other substituted pyrazole derivatives. nih.govspectrabase.com Theoretical calculations using DFT methods, commonly at the B3LYP/6-311+G** level of theory, are instrumental in assigning the observed experimental bands to specific molecular motions. nih.gov

Pyrazole Ring Vibrations: The pyrazole ring exhibits a set of characteristic stretching and deformation vibrations. The C=C and C=N stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. The C-N and N-N stretching vibrations are found at lower wavenumbers, generally between 1100 and 1300 cm⁻¹. Ring deformation and breathing modes occur at frequencies below 1000 cm⁻¹. derpharmachemica.com The substitution pattern, including the bromine atom at C4 and the butan-2-yl group at N1, influences the electronic distribution within the ring, causing shifts in these vibrational frequencies compared to unsubstituted pyrazole. rdd.edu.iq

Butan-2-yl Group Vibrations: The aliphatic butan-2-yl substituent gives rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 2850-3000 cm⁻¹ range. Bending (scissoring, wagging, twisting, and rocking) vibrations for these groups appear in the 1350-1470 cm⁻¹ region. derpharmachemica.com The presence of multiple conformers related to the rotation around the N1-C(butyl) bond could lead to the appearance of multiple peaks in these regions, with their relative intensities reflecting the conformational population at a given temperature. iu.edu.sa

C-H Vibrations: Aromatic C-H stretching vibrations of the pyrazole ring are expected at frequencies above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ range. nih.gov The corresponding in-plane and out-of-plane bending vibrations occur at lower frequencies.

Carbon-Bromine Vibrations: The C-Br stretching vibration is a key marker for this compound. Due to the heavy mass of the bromine atom, this mode appears at low frequencies. In Raman spectroscopy, the C-Br stretching band for bromo-aromatic compounds is typically strong and found in the 200-400 cm⁻¹ region. researchgate.net In-situ Raman monitoring has proven effective for observing the C-Br bond in reactions involving aryl bromides. researchgate.net

The following tables present the expected vibrational frequencies for this compound based on data from analogous compounds.

Interactive Data Table: Predicted Infrared (IR) Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference |

| 3120 - 3150 | Medium | Pyrazole C-H stretching | nih.gov |

| 2960 - 2980 | Strong | Asymmetric CH₃ stretching (butan-2-yl) | derpharmachemica.com |

| 2870 - 2890 | Medium | Symmetric CH₃ stretching (butan-2-yl) | derpharmachemica.com |

| 2920 - 2940 | Strong | Asymmetric CH₂ stretching (butan-2-yl) | derpharmachemica.com |

| 2850 - 2870 | Medium | Symmetric CH₂ stretching (butan-2-yl) | derpharmachemica.com |

| 1550 - 1580 | Medium | C=C/C=N stretching of pyrazole ring | rdd.edu.iq |

| 1450 - 1470 | Strong | CH₂/CH₃ bending (scissoring) of butan-2-yl | derpharmachemica.com |

| 1370 - 1390 | Medium | CH₃ symmetric bending (umbrella mode) | derpharmachemica.com |

| 1100 - 1250 | Medium | Pyrazole ring stretching (C-N, N-N) and C-H bending | nih.gov |

| 800 - 850 | Strong | C-H out-of-plane bending | nih.gov |

| 600 - 650 | Medium | Pyrazole ring deformation | derpharmachemica.com |

| 500 - 550 | Medium | C-Br stretching | spectrabase.com |

Interactive Data Table: Predicted Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference |

| 3120 - 3150 | Weak | Pyrazole C-H stretching | nih.gov |

| 2850 - 3000 | Strong | CH₃/CH₂ stretching modes (butan-2-yl) | derpharmachemica.com |

| 1580 - 1610 | Strong | Pyrazole ring symmetric stretching (breathing mode) | nih.gov |

| 1350 - 1470 | Medium | CH₂/CH₃ bending modes | derpharmachemica.com |

| 950 - 1050 | Strong | Pyrazole ring breathing | nih.gov |

| 250 - 350 | Very Strong | C-Br stretching | researchgate.net |

Applications in Advanced Chemical Systems and Materials Science

Ligand Design and Coordination Chemistry with Transition Metals

The nitrogen atoms of the pyrazole (B372694) ring make it an excellent ligand for coordinating with transition metals. The substituent at the N1 position, in this case, the butan-2-yl group, can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity and physical properties.

The synthesis of metal complexes with pyrazole-based ligands is a well-established field. nih.govnih.gov Typically, the pyrazole ligand is reacted with a suitable metal salt in an appropriate solvent to yield the coordination complex. nih.gov The N-unsubstituted nitrogen of the pyrazole ring readily coordinates to a metal center.

For 4-bromo-1-(butan-2-yl)-1H-pyrazole, the synthesis of its metal complexes would likely follow established protocols for N-substituted pyrazoles. The characterization of such complexes would involve a suite of spectroscopic and analytical techniques to determine their structure and properties.

Table 1: Common Techniques for Characterization of Pyrazole-Metal Complexes

| Technique | Information Provided |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in the crystal, confirming the coordination geometry and bond lengths/angles. nih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Gives information about the ligand environment and can indicate successful coordination to the metal center through shifts in the resonance signals. nih.gov |

| FTIR Spectroscopy | Helps to identify the coordination mode of the ligand by observing shifts in the vibrational frequencies of the pyrazole ring upon complexation. nih.gov |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex, which can be indicative of the coordination environment and metal-ligand interactions. nih.gov |

| Mass Spectrometry | Confirms the molecular weight of the complex and can provide information about its fragmentation pattern. |

| Elemental Analysis | Determines the elemental composition of the complex, verifying its stoichiometry. nih.gov |

Metal complexes derived from pyrazole ligands are known to be effective catalysts in a variety of organic transformations, including cross-coupling reactions. researchgate.net The electronic and steric properties of the pyrazole ligand can be fine-tuned to optimize the catalytic activity and selectivity of the metal center.

Palladium complexes, in particular, have been extensively studied for their catalytic prowess in C-C bond formation reactions. researchgate.netmdpi.com For instance, palladium complexes containing indolyl-NNN-type ligands, which can include pyrazole moieties, have been successfully applied as catalysts in Suzuki cross-coupling reactions. mdpi.com The bromo-substituent at the 4-position of this compound could itself be a site for cross-coupling reactions, or it could serve to electronically modify the pyrazole ring, influencing the catalytic activity of a metal complex it coordinates.

The chiral butan-2-yl group on the pyrazole introduces the potential for asymmetric catalysis. A metal complex incorporating this ligand could create a chiral environment around the catalytic center, enabling the stereoselective synthesis of a desired product. This is a highly valuable attribute in the synthesis of pharmaceuticals and other bioactive molecules. While specific studies on the catalytic applications of this compound complexes are not found, the general principles of ligand design in catalysis strongly suggest its potential in this area.

The electrochemical behavior of coordination compounds is crucial for their application in areas such as sensing, electrocatalysis, and molecular electronics. The redox properties of a metal complex are influenced by both the metal ion and the coordinating ligands.

Studies on binuclear transition metal complexes with pyrazolyl-diazine Schiff base ligands have revealed interesting electrochemical properties. researchgate.net The redox potentials of these complexes are dependent on the nature of the metal and the ligand framework. It is anticipated that coordination compounds of this compound would also exhibit redox activity. The bromo substituent and the butan-2-yl group would likely modulate the electron density at the metal center, thereby tuning the redox potentials of the resulting complexes. Cyclic voltammetry would be a key technique to investigate these properties, providing insights into the electron transfer processes and the stability of different oxidation states of the metal complex.

Precursors for Organic Electronic Materials and Optoelectronics

The inherent aromaticity and tunable electronic properties of the pyrazole ring make it an attractive building block for organic electronic materials. The ability to introduce various substituents allows for the precise control of properties like conductivity, and light absorption and emission.

Conjugated polymers are a class of organic materials with alternating single and double bonds that exhibit semiconducting properties. nih.gov They are of great interest for applications in flexible electronics, sensors, and solar cells. Pyrazole units can be incorporated into the backbone of conjugated polymers to modify their electronic and physical properties.

Luminescent materials are at the heart of organic light-emitting diode (OLED) technology. The color and efficiency of an OLED are determined by the emissive properties of the organic materials used. Pyrazole derivatives have been explored as components of luminescent materials.

Metal complexes of pyrazole-containing ligands can exhibit luminescence. researchgate.net For instance, neutral trinuclear copper(I) and silver(I) complexes with pyrazolylpyridine ligands have been shown to be luminescent. researchgate.net The emission properties of such complexes are highly dependent on the ligand structure and the metal-ligand interactions. The this compound ligand could be used to create new luminescent metal complexes. The heavy bromine atom could potentially promote intersystem crossing, leading to phosphorescence, which can enhance the efficiency of OLEDs.

Furthermore, the pyrazole moiety itself can be incorporated into organic molecules designed as emitters for OLEDs. The development of blue fluorescent organic materials for OLEDs has included compounds with pyrazole moieties. The specific substituents on the pyrazole ring play a critical role in tuning the emission color and quantum yield. The unique substitution pattern of this compound makes it a candidate for exploration in the design of novel luminescent materials for OLED applications.

Building Blocks for Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to construct complex, ordered assemblies from molecular building blocks. This compound possesses key features that make it an attractive synthon for developing such architectures.

The self-assembly of molecules is dictated by a variety of weak interactions, including hydrogen bonding, halogen bonding, and π-π stacking. The structure of this compound is well-suited to participate in these interactions.

Halogen Bonding: The bromine atom at the 4-position of the pyrazole ring is a key functional group for directing self-assembly. Halogen bonds are highly directional, non-covalent interactions where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). Studies on simpler analogs like 4-bromopyrazole and 4-iodopyrazole (B32481) have shown that the halogen atom possesses an electropositive region (σ-hole) that can engage in strong interactions. bris.ac.ukaip.org This capability has led to 4-halopyrazoles being termed "magic bullets" for applications in biochemical structure determination. bris.ac.ukaip.orgresearchgate.net It is concluded from spectroscopic and computational studies that 4-bromopyrazole can form halogen bonds of a strength comparable to those formed by other common halogen bond donors. bris.ac.ukaip.org In a supramolecular context, the bromine on the pyrazole ring can interact with Lewis bases, such as the nitrogen atom of another pyrazole molecule or other functional groups, to form predictable, ordered crystalline structures.

Hydrogen Bonding and Aromatic Interactions: Pyrazole rings themselves are known to be versatile in forming self-assembled structures through N-H···N hydrogen bonds, leading to motifs like dimers, trimers, and catemers (chains). researchgate.netnih.gov While the 1-position of this compound is substituted, preventing it from acting as a hydrogen bond donor at that site, the pyridine-like nitrogen at the 2-position can still act as a hydrogen bond acceptor. Furthermore, the aromatic pyrazole ring can participate in π-π stacking interactions, further stabilizing supramolecular assemblies.

Host-guest chemistry involves the design of host molecules that can selectively bind to specific guest molecules or ions. The pyrazole scaffold is a common element in the design of such systems.

The this compound molecule can be incorporated into larger macrocyclic or cage-like structures to create a binding cavity. The specific features contributing to its role in molecular recognition would be:

The Pyrazole Ring: The nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds of the ring can act as weak hydrogen bond donors. The aromatic system can also engage in π-stacking interactions with suitable aromatic guests.

The Bromo Substituent: This group can function as a halogen bond donor, allowing for specific recognition of guest molecules that contain halogen bond acceptors (e.g., lone pairs on oxygen, nitrogen, or sulfur atoms).

Development of Chemical Sensors and Probes

The synthetic versatility of pyrazole derivatives allows for their incorporation into a wide array of chemical sensors and fluorescent probes. nih.gov Their electron-rich nature and ability to coordinate with various species make them ideal signaling units.

Chemo-sensors are molecules designed to produce a measurable signal, often a change in color or fluorescence, upon binding to a specific analyte. Pyrazole derivatives have been successfully used to create sensors for a variety of metal ions. nih.govrsc.org The pyrazole nitrogen atoms are excellent ligands for metal coordination. While this compound itself may not be the final sensor, it serves as a crucial building block. The bromine atom can be readily displaced via cross-coupling reactions to attach other functional groups, such as fluorophores or more complex chelating agents, to build a complete sensor molecule.

The following table summarizes findings on chemo-sensors derived from various pyrazole scaffolds, illustrating the potential applications for which this compound could be a precursor.

| Pyrazole-Based Sensor Type | Target Analyte(s) | Sensing Mechanism | Reported Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Polycyclic aromatic pyrazole core | Cu2+ | Fluorescence quenching | Not Specified | nih.gov |

| Pyrazoline derivative with benzenesulfonamide (B165840) group | Hg2+ | Fluorescence enhancement | Not Specified | nih.gov |

| Simple pyrazole derivative | Zn2+ / Cd2+ | Fluorescence "turn-on" | Not Specified | rsc.org |

| Simple pyrazole derivative | Fe3+ / Fe2+ | Fluorescence "turn-on" | 0.025 µM (for Fe3+) | rsc.org |

| Pyrazole-based Schiff base with rhodamine | Hg2+ | Colorimetric change and fluorescence "turn-on" | 2.07 x 10-8 M | researchgate.net |

Fluorescent probes offer high sensitivity and are widely used for monitoring trace amounts of pollutants or hazardous chemicals in the environment. nih.gov Pyrazole derivatives have been engineered to create probes for such applications due to their favorable photophysical properties and synthetic accessibility. nih.govnih.gov

For instance, pyrazole-based probes have been developed for the real-time analysis of sulfide (B99878) ions (S²⁻) in industrial wastewater, such as tannery effluent. nih.gov Another notable application is the design of a coumarin-pyrazole probe for the rapid and highly sensitive detection of phosgene, an extremely toxic industrial chemical. rsc.org This probe was effective both in solution and when fabricated onto paper test strips for gas detection. rsc.org

The this compound scaffold can be a starting point for developing new fluorescent probes. The pyrazole ring itself can act as part of the fluorophore system. The bromo- and butan-2-yl- substituents can be used to tune the probe's photophysical properties (e.g., emission wavelength, quantum yield) and its solubility and permeability for specific applications, such as cell imaging or sensing in aqueous environments. nih.gov

The table below highlights examples of pyrazole-based probes used for environmental and chemical monitoring.

| Probe Structure Type | Target Analyte | Application Area | Key Feature | Reference |

|---|---|---|---|---|

| Polycyclic aromatic pyrazole core | S2- | Environmental (tannery effluent) | Real-time analysis | nih.gov |

| Coumarin-pyrazole conjugate | Phosgene | Environmental / Safety (gas detection) | High selectivity, fast response (<30 s), low LOD (4.78 nM) | rsc.org |

Mechanistic Investigations into Reactivity and Transformations

Detailed Reaction Pathway Elucidation for Synthetic Steps

A plausible synthetic route for 4-bromo-1-(butan-2-yl)-1H-pyrazole would involve the N-alkylation of 4-bromo-1H-pyrazole with a suitable butan-2-yl electrophile. This is analogous to the synthesis of similar N-alkylated pyrazoles. For instance, the synthesis of 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole has been reported via the reaction of 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane (B137280) in the presence of a base like potassium carbonate in a solvent such as DMF.

A proposed reaction pathway for the synthesis of this compound is as follows:

Deprotonation of 4-bromo-1H-pyrazole: The reaction would be initiated by the deprotonation of the pyrazole (B372694) NH proton by a base (e.g., NaH, K₂CO₃) to form a pyrazolide anion. This anion is a potent nucleophile.

Nucleophilic Substitution: The pyrazolide anion would then undergo a nucleophilic substitution reaction (likely Sₙ2) with a butan-2-yl halide (e.g., 2-bromobutane) or a tosylate. This step would form the N-C bond and yield the final product, this compound.

The regioselectivity of the N-alkylation is a key aspect. While alkylation can potentially occur at either of the two nitrogen atoms, in pyrazoles, the substitution generally occurs at the N1 position, especially with a substituent at the C4 position. The reaction would likely proceed through a transition state where the butan-2-yl group is transferred to the nitrogen atom.

Kinetic Studies of Key Reaction Steps

Specific kinetic studies for the synthesis or subsequent reactions of this compound have not been reported. In general, kinetic studies on pyrazole synthesis, such as the Knorr synthesis, have been performed using techniques like transient flow experiments to develop kinetic models. libretexts.org For the proposed synthesis of this compound, kinetic analysis would involve monitoring the concentration of reactants and products over time to determine the rate law and calculate rate constants. The rate of the Sₙ2 alkylation step would be expected to depend on the concentrations of both the pyrazolide anion and the butan-2-yl electrophile.

Isotopic Labeling Experiments for Mechanism Verification

Isotopic labeling is a powerful technique to elucidate reaction mechanisms. wikipedia.orgnih.gov For the synthesis of this compound, one could envision using a deuterated or ¹³C-labeled butan-2-yl halide. By analyzing the position of the isotopic label in the final product using techniques like NMR or mass spectrometry, the mechanism of the alkylation step could be confirmed. For example, if the reaction proceeds via a direct Sₙ2 pathway, the stereochemistry at the chiral center of the butan-2-yl group would be inverted, which could be tracked using stereospecifically labeled precursors. However, no such isotopic labeling studies have been published for this specific compound.

Catalytic Cycle Studies in Metal-Mediated Processes

The bromine atom at the C4 position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgwikipedia.org Brominated pyrazoles are known to be useful intermediates in such transformations. jmcs.org.mx

A general catalytic cycle for a Suzuki-Miyaura coupling of this compound with an arylboronic acid would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the pyrazole to form a Pd(II) intermediate. This is often the rate-determining step in the cycle. wikipedia.org

Transmetalation: The organic group from the boronic acid (in the form of a boronate complex) is transferred to the palladium center, displacing the bromide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

While this is a generally accepted mechanism for Suzuki-Miyaura reactions, specific studies detailing the catalytic cycle, including the nature of the active catalyst, the role of ligands, and the potential for side reactions, for the coupling of this compound are not available in the literature.

Future Research Directions and Emerging Paradigms

Exploration of Sustainable and Green Synthetic Approaches for the Compound

The pursuit of environmentally benign chemical processes has driven a shift towards sustainable methodologies for the synthesis of pyrazole (B372694) derivatives. Future research will likely prioritize the adoption of green chemistry principles to minimize environmental impact and enhance safety and efficiency. Key areas of exploration include microwave-assisted synthesis and the use of safer brominating agents.

Microwave-assisted organic synthesis, for instance, offers significant advantages over conventional heating methods by enabling rapid and uniform heating, which can lead to dramatically reduced reaction times and increased product yields. nih.govnih.gov For the synthesis of 4-bromo-1-(butan-2-yl)-1H-pyrazole, this could translate to a more energy-efficient process. Furthermore, the development of on-water reactions and the use of alternative, less hazardous bromine sources like cetyltrimethylammonium tribromide (CTMATB) represent a move away from volatile organic solvents and more dangerous traditional brominating agents. news-medical.net

| Parameter | Conventional Approach | Green/Sustainable Approach |

|---|---|---|

| Heating Method | Oil bath (slow, uneven heating) | Microwave irradiation (rapid, uniform heating) |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Solvents | Often relies on volatile organic compounds (VOCs) | Water, or solvent-free conditions |

| Brominating Agent | Elemental bromine or N-bromosuccinimide (NBS) | Cetyltrimethylammonium tribromide (CTMATB) news-medical.net |

| Energy Consumption | Higher | Lower |

Development of Novel Asymmetric Methodologies for Chiral Control

The butan-2-yl substituent in this compound contains a stereocenter, meaning the compound can exist as different enantiomers. As the biological activity of chiral molecules often depends on their specific stereochemistry, the development of asymmetric synthesis methods is of paramount importance. Future research will focus on creating highly enantioselective catalytic systems to control the formation of the desired stereoisomer.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral bifunctional catalysts, such as those derived from quinine or squaramide, have shown great promise in controlling stereoselectivity in reactions involving pyrazole-related structures. These catalysts can effectively create a chiral environment around the reactants, guiding the reaction to produce one enantiomer in excess. The goal is to achieve high diastereoselectivities and enantioselectivities (high % ee).

| Catalyst Type | Example Catalyst | Potential Reaction | Anticipated Outcome |

|---|---|---|---|

| Organocatalyst | Squaramide-based catalyst | Asymmetric N-alkylation of 4-bromopyrazole | High enantiomeric excess (% ee) |

| Chiral Lewis Acid | (R)-BINOL-derived catalyst | Enantioselective addition to pyrazole precursor | Good to excellent yields and stereocontrol |

| Transition Metal Catalyst | Chiral Palladium complex | Asymmetric cross-coupling reactions | Formation of chiral derivatives with retention of configuration |

Integration of this compound into Multifunctional Materials

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional and multifunctional materials. The pyrazole ring offers thermal stability and coordination sites, while the bromo-substituent provides a reactive handle for further chemical modification.

One emerging application is the use of pyrazole derivatives as "blocking agents" in the synthesis of polymers like polyurethanes. In this role, the pyrazole can react with a highly reactive isocyanate group, forming a stable adduct. This "blocked" isocyanate is unreactive until heated to a specific "deblocking" temperature, at which point the pyrazole is released, and the isocyanate is free to react and form the polymer. This allows for precise control over the polymerization process, enabling the creation of materials with tailored properties. The this compound could be investigated for such temperature-responsive applications.

Additionally, the bromine atom can be substituted through cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), allowing for the attachment of other functional moieties such as chromophores, liquid crystals, or biologically active molecules, leading to materials with combined optical, electronic, or therapeutic properties.

| Application Area | Function of Pyrazole Moiety | Potential Material |

|---|---|---|

| Smart Polymers | Thermal blocking/deblocking agent for isocyanates | Temperature-responsive polyurethanes |

| Organic Electronics | Core structure for attachment of conductive groups | Semiconducting organic polymers |

| Pharmaceuticals/Drug Delivery | Scaffold for linking to active pharmaceutical ingredients (APIs) | Polymer-drug conjugates |

| Sensors | Ligand for metal ion binding, modified with a reporter group | Chemosensors for environmental or biological monitoring |

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To optimize the synthesis of this compound, a deep understanding of the reaction kinetics, mechanisms, and the influence of various parameters is essential. Traditional methods of analysis, which involve taking samples for offline testing (e.g., HPLC, GC-MS), can be slow and may not capture the full picture of the reaction dynamics, especially for fast reactions or unstable intermediates.

Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing through real-time measurements of critical process parameters. wikipedia.org The adoption of PAT tools for in-situ (in the reaction vessel) monitoring is a key future direction. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy (often referred to as ReactIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used with specialized probes to monitor reactions in real-time. mt.commt.comacs.org

These techniques provide a continuous stream of data on the concentration of reactants, intermediates, and products, allowing for precise determination of reaction endpoints, identification of unexpected side reactions, and optimization of process conditions to ensure quality and consistency. mt.commdpi.com This level of process understanding is crucial for developing robust and efficient synthetic routes. mt.com

| Technique | Principle | Information Gained | Advantages |